molecular formula C15H17NO2 B13341523 Ethyl 2-amino-3-(naphthalen-1-yl)propanoate

Ethyl 2-amino-3-(naphthalen-1-yl)propanoate

Cat. No.: B13341523
M. Wt: 243.30 g/mol
InChI Key: GPRJPDYNXGVBNC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(naphthalen-1-yl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a naphthalene ring attached to a propanoate backbone, which includes an amino group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(naphthalen-1-yl)propanoate typically involves the reaction of naphthalene derivatives with amino acids or their esters. One common method is the esterification of 2-amino-3-(naphthalen-1-yl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(naphthalen-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene structure.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives, depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-3-(naphthalen-1-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(naphthalen-1-yl)propanoic acid: A closely related compound with similar structural features but lacking the ethyl ester group.

    Methyl 2-amino-3-(naphthalen-1-yl)propanoate: Another ester derivative with a methyl group instead of an ethyl group.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a naphthalene ring and additional functional groups, used in different applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and stability, making it suitable for various applications in research and industry.

Biological Activity

Ethyl 2-amino-3-(naphthalen-1-yl)propanoate, a compound characterized by its unique structural properties, has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13_{13}H13_{13}NO2_2 and a molecular weight of 243.30 g/mol. The compound features a naphthalene moiety attached to a propanoate group, which contributes to its distinctive chemical reactivity and biological interactions.

Research indicates that this compound may function as an inhibitor or activator of specific enzymes or receptors, influencing various cellular processes. The naphthalene ring allows for π-π interactions with aromatic residues in proteins, while the amino and ester groups can form hydrogen bonds and electrostatic interactions. These properties enable the compound to modulate biological pathways effectively .

Biological Activities

  • Anticancer Potential : this compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens. Its structural characteristics allow it to interact with bacterial membranes, potentially leading to cell lysis .
  • Enzyme Inhibition : The compound is being studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise in inhibiting proteases associated with viral infections .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in cancer cell lines (e.g., Caco-2 cells)
AntimicrobialExhibits activity against methicillin-resistant Staphylococcus aureus
Enzyme InhibitionInhibits viral proteases; potential role in antiviral therapies

Case Study: Anticancer Activity

In a study examining the effects of this compound on Caco-2 cells, the compound significantly decreased cell viability compared to untreated controls (39.8% viability at a specific concentration). This suggests that the compound may be effective in targeting colorectal cancer cells .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other naphthalene derivatives, which often exhibit varied biological activities. The following table summarizes some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 2-amino-3-(naphthalen-2-yl)propanoateC13_{13}H13_{13}NO2_2Variation in naphthalene substitution affects biological activity
Mthis compoundC12_{12}H13_{13}NO2_2Methyl group alters solubility and reactivity patterns
2-Amino-naphthalene derivativesVariesDiverse functional groups lead to varied biological activities

Future Directions

Ongoing research aims to further elucidate the mechanisms through which this compound exerts its biological effects. Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a therapeutic agent. Additionally, optimizing its structure could enhance its efficacy and selectivity for specific biological targets.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 2-amino-3-naphthalen-1-ylpropanoate

InChI

InChI=1S/C15H17NO2/c1-2-18-15(17)14(16)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,14H,2,10,16H2,1H3

InChI Key

GPRJPDYNXGVBNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC2=CC=CC=C21)N

Origin of Product

United States

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